3-amino-1-(4-sulfamoylphenyl)urea

Übersicht

Beschreibung

3-amino-1-(4-sulfamoylphenyl)urea is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it significant in various experimental studies. This compound is known for its potential in inhibiting carbonic anhydrase isoforms, which are enzymes involved in crucial physiological and pathological processes .

Vorbereitungsmethoden

The synthesis of 3-amino-1-(4-sulfamoylphenyl)urea involves the condensation of sulfanilamide with acid anhydrides to produce the corresponding amide derivatives. These amides are then treated with hydrazine hydrate to yield the hydrazones . The reaction conditions typically involve refluxing the mixture and then cooling it to separate the solid product, which is recrystallized from ethanol .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-amino-1-(4-sulfamoylphenyl)urea has significant applications in scientific research. It is used as an inhibitor of carbonic anhydrase isoforms, which are involved in processes such as CO2 hydration to bicarbonate and protons . This compound has been investigated for its potential in treating conditions related to carbonic anhydrase activity, including cancer and bacterial infections . Additionally, it is used in the synthesis of other chemical compounds and in various experimental studies.

Wirkmechanismus

The mechanism of action of 3-amino-1-(4-sulfamoylphenyl)urea involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the hydration of CO2 to bicarbonate and protons, and their inhibition can affect various physiological and pathological processes . The compound binds to the active site of the enzyme, preventing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

3-amino-1-(4-sulfamoylphenyl)urea is similar to other sulfonamide derivatives, such as N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide . These compounds share a common sulfonamide group, which is responsible for their inhibitory activity against carbonic anhydrase enzymes . this compound is unique due to its specific structure and the presence of the hydrazinecarboxamide group, which may contribute to its distinct properties and applications .

Biologische Aktivität

3-Amino-1-(4-sulfamoylphenyl)urea, a compound with notable biological properties, has been the subject of various studies focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

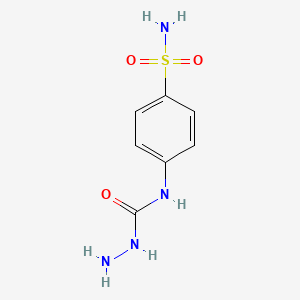

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a sulfamoyl phenyl moiety, which contribute to its biological activities. The presence of these functional groups allows for interactions with various biological targets, influencing their activity.

The mechanism of action of this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as carbonic anhydrase (CA), which plays a crucial role in physiological processes including acid-base balance and respiration. Inhibition studies indicate that it acts as an effective inhibitor with potential applications in treating conditions like glaucoma and edema .

- Impact on Cellular Processes : It influences cell signaling pathways and gene expression. For instance, it can modulate the activity of transcription factors, leading to altered gene expression profiles that may affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Effects : The compound has shown activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. For example, MIC values range from 15.625 to 125 μM for reference strains .

- Mechanism of Action : The antibacterial action is primarily bactericidal, involving the inhibition of protein synthesis and nucleic acid production. This dual mechanism enhances its efficacy in combating bacterial infections .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Studies : In models of inflammation induced by lipopolysaccharide (LPS), this compound demonstrated significant reduction in inflammatory markers. This suggests its potential use in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the urea moiety or the phenyl ring can enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases antibacterial potency |

| Alteration of the sulfamoyl group | Affects enzyme inhibition specificity |

| Variations in alkyl chain length | Modulates pharmacokinetic properties |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain cases, offering a promising alternative for treatment .

- Anti-inflammatory Efficacy : In a rat model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

1-amino-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDDJQZIDKYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529825 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87013-80-7 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.